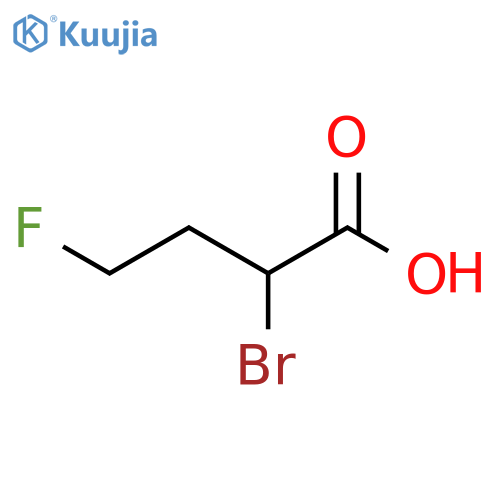Cas no 16652-34-9 (2-Bromo-4-fluorobutanoic acid)

2-Bromo-4-fluorobutanoic acid structure
商品名:2-Bromo-4-fluorobutanoic acid
2-Bromo-4-fluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- SCHEMBL9475628
- 16652-34-9
- EN300-7594831
- 2-bromo-4-fluorobutanoic acid
- 2-Bromo-4-fluorobutanoic acid
-
- インチ: 1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8)
- InChIKey: OZVSFRKAHQEGMM-UHFFFAOYSA-N
- ほほえんだ: BrC(C(=O)O)CCF
計算された属性
- せいみつぶんしりょう: 183.95352g/mol
- どういたいしつりょう: 183.95352g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 86.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-Bromo-4-fluorobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7594831-1.0g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 1.0g |
$986.0 | 2024-05-23 | |
| Enamine | EN300-7594831-0.25g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 0.25g |
$487.0 | 2024-05-23 | |
| Aaron | AR0291RC-2.5g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 2.5g |
$2681.00 | 2025-02-17 | |
| Enamine | EN300-7594831-0.05g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 0.05g |
$229.0 | 2024-05-23 | |
| 1PlusChem | 1P0291J0-1g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 1g |
$1281.00 | 2024-06-19 | |
| Aaron | AR0291RC-5g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 5g |
$3955.00 | 2023-12-15 | |
| Enamine | EN300-7594831-0.1g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 0.1g |
$342.0 | 2024-05-23 | |
| Aaron | AR0291RC-250mg |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 250mg |
$695.00 | 2025-02-17 | |
| 1PlusChem | 1P0291J0-5g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 5g |
$3595.00 | 2024-06-19 | |
| Enamine | EN300-7594831-5.0g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 5.0g |
$2858.0 | 2024-05-23 |
2-Bromo-4-fluorobutanoic acid 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
16652-34-9 (2-Bromo-4-fluorobutanoic acid) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
